![molecular formula C18H20N4O3 B2395684 6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941914-69-8](/img/structure/B2395684.png)
6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of organic compounds known as heterocyclic compounds . These compounds are characterized by having one or more atoms (usually carbon) replaced by an atom other than carbon (such as nitrogen, oxygen, sulfur, etc.) in the ring structure .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The detailed syntheses and spectroscopic data of the synthesized compounds are reported .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, a series of novel triazole-pyrimidine-based compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the yield, melting point, and other properties of similar compounds have been reported .Scientific Research Applications
- A study synthesized novel triazole-pyrimidine hybrid compounds and evaluated their neuroprotective and anti-neuroinflammatory properties .
- Pyrimidine derivatives often exhibit antiviral activity. This compound’s structure suggests potential antiviral applications .
Neuroprotection and Anti-neuroinflammatory Activity
Antiviral Properties
Mechanism of Action
Target of Action
The primary targets of this compound are the proteins ATF4 and NF-kB . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activities, which can affect various cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially reduce inflammation and protect neurons from damage .
Pharmacokinetics
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
properties
IUPAC Name |
6-ethyl-5-(4-methoxyanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-5-11-10-19-16-14(17(23)22(3)18(24)21(16)2)15(11)20-12-6-8-13(25-4)9-7-12/h6-10H,5H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQXKNHQXZPCON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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